molecular formula C22H19N5O3S B2456301 methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate CAS No. 896297-00-0

methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2456301
CAS No.: 896297-00-0
M. Wt: 433.49
InChI Key: QGDMGCVMABMYRR-UHFFFAOYSA-N
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Description

Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties

Properties

IUPAC Name

methyl 2-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-30-21(29)17-11-5-6-12-18(17)23-19(28)15-31-22-25-24-20(16-9-3-2-4-10-16)27(22)26-13-7-8-14-26/h2-14H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGDMGCVMABMYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity : Preliminary studies suggest that methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, potentially inhibiting their function.

Anti-inflammatory Potential : In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in inflammatory processes, suggesting that the compound could be developed as an anti-inflammatory agent .

Antitumor Activity : Similar compounds containing triazole rings have been evaluated for their anticancer properties. The structural similarity implies that this compound may also exhibit antitumor effects, warranting further investigation .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds:

  • Triazole Derivatives : Research on triazole derivatives has shown their effectiveness against various cancer cell lines. These studies often utilize molecular docking techniques to predict interactions with specific biological targets .
  • Pyrrole-Based Compounds : Pyrrole-containing compounds have been studied for their neuroprotective effects. The incorporation of pyrrole into the structure of this compound may enhance its neuroprotective properties .

Mechanism of Action

The mechanism of action of methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of pyrrole, triazole, and benzoate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Biological Activity

Methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C20H21N5O3SC_{20}H_{21}N_5O_3S and a molecular weight of approximately 435.48 g/mol. Its structure features a triazole ring, a pyrrole moiety, and an acetamido group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H21N5O3S
Molecular Weight435.48 g/mol
IUPAC NameThis compound
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can inhibit specific enzyme activities by binding to their active sites or allosteric sites. Molecular docking studies have indicated that the compound forms stable interactions with biological targets, which is essential for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that derivatives with similar structures demonstrate moderate to high levels of activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. Further studies are necessary to elucidate the specific mechanisms involved .

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in clinical settings:

  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial activity against clinical isolates.
    • Method : Disk diffusion method was employed.
    • Results : The compound exhibited significant inhibition zones against Escherichia coli and Klebsiella pneumoniae, indicating promising antimicrobial potential.
  • Cytotoxicity in Cancer Cells :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was utilized.
    • Results : The compound showed IC50 values in the micromolar range for several cancer cell lines, suggesting potential as an anticancer agent.

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